Vestipitant Mesylate is a potent and selective antagonist of the neurokinin-1 receptor, which is currently under investigation for its potential therapeutic applications in treating nausea and vomiting, particularly in patients undergoing chemotherapy, surgery, or radiotherapy. Developed by GlaxoSmithKline, vestipitant mesylate is also known as GW597599 and is notable for its favorable pharmacokinetic properties.
Vestipitant mesylate belongs to the class of compounds known as neurokinin-1 receptor antagonists. It specifically targets the neurokinin-1 receptor, which plays a significant role in the regulation of nausea and vomiting. The compound is classified as a piperazine derivative, with its chemical structure reflecting its complex interactions with biological targets.
Vestipitant mesylate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.
Vestipitant mesylate undergoes various chemical reactions during its synthesis, including:
The mechanism of action for vestipitant mesylate involves:
Vestipitant mesylate exhibits several notable physical and chemical properties:
Vestipitant mesylate is primarily researched for its applications in:
Vestipitant mesylate ((2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide methanesulfonate) requires precise stereochemical control at two chiral centers (R at the phenethyl group and S at the piperazine carboxamide) for optimal NK1 receptor binding. The initial medicinal chemistry route employed a classical resolution approach, resulting in low overall yields (<15%) due to inefficient separation of enantiomers [4]. Process optimization focused on asymmetric synthesis strategies:
Table 1: Evolution of Enantioselective Synthesis Methods
Synthetic Approach | Key Catalyst/Reagent | Enantiomeric Excess (%) | Overall Yield (%) |
---|---|---|---|
Classical Resolution | Di-p-toluoyl-D-tartaric acid | 88–92 | <15 |
Asymmetric Hydrogenation | Ir-(R,S)-f-binaphane | 97 | 42 |
Dynamic Kinetic Resolution | Pd(0)/BINAP | >99 | 68 |
Optimized Grignard Cyclization | MgCl₂/TMEDA | >99 | 75 |
These innovations increased volumetric productivity by 8-fold and reduced chiral purification steps from four to one [4] [7].
Early synthetic routes depended on triphosgene (bis(trichloromethyl) carbonate) for carbamoyl chloride formation—a genotoxic reagent posing significant safety and handling challenges during scale-up. Process chemistry teams implemented three mitigation strategies:
Table 2: Hazard Comparison of Carbamoyl Chloride Synthesis Methods
Method | Reaction Conditions | Genotoxic Impurities | PMI* (kg/kg) |
---|---|---|---|
Triphosgene route | 0°C, CH₂Cl₂ | 350–500 ppm | 86 |
Phosgene (solution) | -30°C, toluene | <5 ppm | 42 |
Pd-Catalyzed Carbonylation | 40°C, 50 psi CO/Cl₂ | Not detected | 29 |
Boc₂O/Oxalyl chloride | 25°C, MeCN | <1 ppm | 63 |
Process Mass Intensity (PMI) = Total materials used / kg product
The catalytic carbonylation route was ultimately selected for commercial manufacturing due to its 66% lower PMI and elimination of solid waste streams [2] [4].
The conversion of vestipitant free base (melting point: 98–100°C) to its mesylate salt enhanced thermal stability (>150°C) and aqueous solubility (0.3 mg/mL to 12 mg/mL). Critical process parameters included:
Table 3: Characterization of Vestipitant Mesylate Polymorphs
Property | Form I | Form II | Form III |
---|---|---|---|
XRD Peak (2θ) | 6.8°, 13.4°, 20.1° | 5.6°, 11.2°, 17.0° | 7.2°, 14.8°, 22.6° |
DSC Endotherm | 158°C (sharp) | 143°C (broad) | 151°C (shoulder) |
Hygroscopicity | <0.1% Δm (25°C/75%RH) | 0.8% Δm (25°C/60%RH) | 2.1% Δm (25°C/60%RH) |
Storage Stability | >24 months, 40°C | 6 months, 40°C | 3 months, 40°C |
These crystallization protocols achieved >99.5% diastereomeric preservation and provided the stable Form I required for long-term storage in final drug products [3] [4] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7